![molecular formula C14H18ClN5O2S2 B2572656 N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]-4-chlorobenzenesulfonamide CAS No. 697240-65-6](/img/structure/B2572656.png)
N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, etc .
Synthesis Analysis
A facile method has been developed for the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles . Condensation of the aminotrizoles with a variety of aromatic aldehydes afforded desired Schiff bases in excellent yields .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds is unique, with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
Schiff bases are the condensation products of primary amines and carbonyl compounds . The stability of aliphatic aldehydes derived Schiff bases is quite inferior to that of aromatic aldehydes. The former being more prone to polymerization while the latter being more stable due to conjugation .Scientific Research Applications
- 1,2,4-Triazoles have garnered attention due to their diverse biological activities, including anticancer properties . This compound may exhibit cytotoxic effects against cancer cells, making it a promising candidate for further study.
- Researchers have synthesized novel 1,2,4-triazole derivatives containing pyrazole moieties, hoping to enhance their biological activity . Investigating the impact of this compound on cancer cell lines could provide valuable insights.
- Amino-4H-1,2,4-triazole derivatives have been explored as potential aromatase inhibitors . These inhibitors play a crucial role in managing hormone-related conditions, including breast cancer.
- 1,2,4-Triazoles have demonstrated antimicrobial activity . Changes in the position of functional groups, such as hydroxyl groups, can impact this activity.
- Cancer prevention agents are crucial in protecting cells against oxidative damage . Antioxidants neutralize free radicals, reducing the risk of cellular injury.
- 1,2,4-Triazoles have been associated with anti-inflammatory effects . Chronic inflammation contributes to various diseases, including cancer.
- The compound’s structure resembles existing marketed drugs (e.g., Ravuconazole, Anastrozole) that contain the 1,2,4-triazole moiety . Exploring additional activities beyond the ones mentioned above is essential.
Anticancer Activity
Aromatase Inhibition
Antimicrobial Properties
Antioxidant Effects
Anti-Inflammatory Properties
Other Biological Activities
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O2S2/c15-10-5-7-11(8-6-10)24(21,22)19-12-3-1-2-4-13(12)23-14-18-17-9-20(14)16/h5-9,12-13,19H,1-4,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCXIDHSZQMHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)SC3=NN=CN3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.